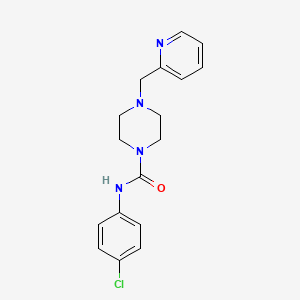![molecular formula C20H24N2O4 B4684244 3,5-dimethoxy-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4684244.png)
3,5-dimethoxy-N-[4-(4-morpholinyl)benzyl]benzamide
説明
3,5-dimethoxy-N-[4-(4-morpholinyl)benzyl]benzamide, also known as DOB, is a potent psychedelic drug that belongs to the amphetamine and phenethylamine classes. It was first synthesized in the 1960s by Alexander Shulgin, an American chemist who was known for his work in the field of psychoactive drugs. DOB is known for its intense and long-lasting effects, which can last up to 24 hours. In recent years, DOB has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 3,5-dimethoxy-N-[4-(4-morpholinyl)benzyl]benzamide is not fully understood. However, it is believed to work by interacting with serotonin receptors in the brain. Specifically, this compound has been shown to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and varied. In addition to its effects on serotonin receptors, this compound has been shown to interact with other neurotransmitter systems, including dopamine and norepinephrine. This can result in a wide range of effects, including changes in mood, perception, and cognition.
実験室実験の利点と制限
3,5-dimethoxy-N-[4-(4-morpholinyl)benzyl]benzamide has several advantages for use in lab experiments. It is a potent and long-lasting drug, which makes it useful for studying the effects of psychedelics on the brain. Additionally, this compound has a high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and psychological processes.
However, there are also several limitations to the use of this compound in lab experiments. Its potency and long-lasting effects can make it difficult to control the dosage and duration of the drug's effects. Additionally, this compound has been shown to have potential neurotoxic effects, which can limit its usefulness in certain types of experiments.
将来の方向性
There are several potential future directions for research on 3,5-dimethoxy-N-[4-(4-morpholinyl)benzyl]benzamide. One area of interest is the potential use of this compound as a treatment for depression and anxiety disorders. Additionally, this compound's potential anti-inflammatory and analgesic effects make it a promising candidate for the development of new pain medications.
Another area of interest is the potential use of this compound in cancer treatment. While early studies have shown promising results, more research is needed to determine the full extent of this compound's anti-cancer effects and its potential as a treatment for various types of cancer.
Conclusion
In conclusion, this compound is a potent psychedelic drug that has gained attention in the scientific community due to its potential therapeutic applications. Its complex mechanism of action and varied effects make it a useful tool for studying the role of neurotransmitters in various physiological and psychological processes. While there are limitations to its use in lab experiments, this compound has several potential future directions for research, including its use as a treatment for depression, anxiety, and cancer.
科学的研究の応用
3,5-dimethoxy-N-[4-(4-morpholinyl)benzyl]benzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. In animal studies, this compound has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have potential as a treatment for depression and anxiety disorders. Additionally, this compound has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
3,5-dimethoxy-N-[(4-morpholin-4-ylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-24-18-11-16(12-19(13-18)25-2)20(23)21-14-15-3-5-17(6-4-15)22-7-9-26-10-8-22/h3-6,11-13H,7-10,14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUQBGNVPNRCQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2=CC=C(C=C2)N3CCOCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-methoxyethyl)-2-[(phenylacetyl)amino]benzamide](/img/structure/B4684164.png)
![methyl 2-{[(6-chloro-2-imino-2H-chromen-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4684172.png)
![2-(2-bromo-4-methylphenoxy)-N-{[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]carbonothioyl}acetamide](/img/structure/B4684184.png)
![N-[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4684195.png)
![N-(2,4-dimethylphenyl)-2-{[5-(1-naphthyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4684200.png)
![N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-4-nitrobenzenesulfonamide](/img/structure/B4684202.png)
![N-1,3-benzothiazol-2-yl-2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4684204.png)

![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(diphenylmethyl)piperazine](/img/structure/B4684224.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-methyl-2-furamide](/img/structure/B4684229.png)

![2-(3-bromo-4-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4684259.png)
![methyl {[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4684267.png)
![4-[(allylamino)sulfonyl]-N-(2-furylmethyl)benzamide](/img/structure/B4684272.png)